molecular formula C30H27NO4 B12193874 4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide

4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide

Cat. No.: B12193874
M. Wt: 465.5 g/mol
InChI Key: SVEDOUYJRMAMJW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide is a synthetic organic compound featuring a benzofuran core fused with a chromen-2-one (coumarin derivative) and substituted with a tert-butyl benzamide group. The compound’s structure integrates three key moieties:

  • Benzofuran: A bicyclic aromatic system known for its role in medicinal chemistry and materials science.
  • Chromen-2-one (coumarin): A heterocyclic scaffold with documented biological activities, including anticoagulant and anti-inflammatory properties.
  • tert-butyl benzamide: A bulky substituent that enhances lipophilicity and may influence molecular packing in crystalline states or binding interactions in biological systems.

The 6,8-dimethyl substitution on the chromen ring could modulate electronic properties and reactivity.

Properties

Molecular Formula

C30H27NO4

Molecular Weight

465.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C30H27NO4/c1-17-14-18(2)27-22(15-17)23(16-25(32)35-27)28-26(21-8-6-7-9-24(21)34-28)31-29(33)19-10-12-20(13-11-19)30(3,4)5/h6-16H,1-5H3,(H,31,33)

InChI Key

SVEDOUYJRMAMJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and chromenone intermediates, which are then coupled to form the final product. Common reagents used in these reactions include tert-butyl bromide, dimethylformamide (DMF), and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have highlighted the potential of compounds with similar structures in exhibiting anticancer properties. For instance, derivatives of benzamide have been shown to inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest . The structure of 4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide suggests it may interact with key cellular pathways involved in cancer progression.
  • Antiviral Properties :
    • Research into N-Heterocycles indicates that compounds similar to this benzamide derivative can act as antiviral agents by inhibiting viral replication mechanisms . The structural attributes of the compound may facilitate interactions with viral enzymes or receptors.
  • Anti-inflammatory Effects :
    • The chromenone scaffold is known for its anti-inflammatory properties. Studies have shown that compounds containing this moiety can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Case Study: Anticancer Screening

A recent study evaluated the efficacy of various benzamide derivatives against HepG2 hepatocarcinoma cells. Among these, compounds structurally related to 4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide exhibited significant cytotoxicity with IC50 values ranging from 0.25 μM to 5 μM, indicating strong potential for further development as anticancer agents .

Case Study: Antiviral Activity

In another investigation focusing on antiviral compounds, derivatives similar to this compound were tested against HIV and other viruses. Results showed promising inhibitory effects at low micromolar concentrations, suggesting a mechanism involving interference with viral entry or replication processes .

Materials Science Applications

  • Organic Synthesis :
    • The compound can serve as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications. It can be utilized in the synthesis of more complex organic molecules or as a reagent in various organic reactions.
  • Dyes and Pigments :
    • Given its chromophoric properties, derivatives of this compound may find applications in the development of dyes or pigments used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses or the inhibition of microbial growth. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzamide, chromen, or benzofuran moieties. Below is a detailed comparison with two key analogs from the literature:

Structural Analog: N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide

  • Key Differences :

    • Substituent on the Amide Group : The target compound’s benzamide is replaced with a thiophenecarboxamide group.
    • Electronic Effects : Thiophene introduces sulfur-based electron-rich aromaticity, contrasting with the electron-withdrawing tert-butyl benzamide.
    • Biological Implications : Thiophene derivatives often exhibit enhanced binding to sulfur-interacting biological targets (e.g., enzymes or receptors) compared to benzamides.
  • Crystallographic Analysis :

    • Tools like SHELXL and Mercury CSD (see ) are critical for comparing molecular packing and hydrogen-bonding patterns. The tert-butyl group in the target compound likely induces distinct crystal packing compared to the planar thiophene ring .

Structural Analog: N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide

  • Key Differences :
    • Functional Groups : The trifluoromethyl (-CF₃) group replaces the tert-butyl (-C(CH₃)₃) in the benzamide.
    • Polarity and Solubility : -CF₃ is highly electronegative and polar, increasing hydrophilicity, whereas tert-butyl enhances lipophilicity.
    • Synthetic Routes : describes a trichloroisocyanuric acid (TCICA)-mediated synthesis for trifluoromethyl analogs, which may differ from methods used for the tert-butyl derivative .

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Key Properties
4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide Benzofuran-Chromen tert-butyl benzamide High lipophilicity, steric bulk
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide Benzofuran-Chromen Thiophenecarboxamide Enhanced electron density, potential sulfur-mediated bioactivity
N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide Benzamide Trifluoromethyl, pivaloyloxy High polarity, TCICA-mediated synthesis

Research Findings and Implications

  • Crystallographic Tools : Programs like SHELXL () and Mercury CSD () enable precise analysis of molecular conformations and crystal packing. For instance, the tert-butyl group’s steric effects in the target compound could lead to unique void spaces or hydrogen-bonding networks compared to analogs .
  • Synthetic Challenges : The tert-butyl group’s bulk may complicate crystallization, requiring advanced refinement techniques (e.g., WinGX/ORTEP, ) to resolve disorder in crystal structures .
  • Biological Potential: While direct data are absent, the chromen-2-one moiety suggests possible anticoagulant or anti-inflammatory activity, modulated by substituent choice. Thiophene or trifluoromethyl analogs may target different biological pathways .

Biological Activity

4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzamide core linked to a benzofuran and chromenone moiety, which are known to exhibit various bioactive properties. The molecular formula is C30H27NO4C_{30}H_{27}NO_{4} with a molecular weight of 465.5 g/mol.

Chemical Structure

The structure of the compound can be represented as follows:

4 tert butyl N 2 6 8 dimethyl 2 oxo 2H chromen 4 yl 1 benzofuran 3 yl benzamide\text{4 tert butyl N 2 6 8 dimethyl 2 oxo 2H chromen 4 yl 1 benzofuran 3 yl benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to therapeutic effects such as:

  • Anti-inflammatory properties : By modulating inflammatory pathways.
  • Antimicrobial effects : Through inhibition of microbial growth.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has been investigated for its potential to inhibit cancer cell proliferation. For instance, derivatives of coumarin structures similar to this compound have shown effectiveness against breast cancer cell lines (IC50 values ranging from 0.18 µM to 0.36 µM) .
    • In vitro studies suggest that modifications in the structure can enhance anticancer potency, indicating that the benzamide and chromenone moieties contribute significantly to the activity against various cancer types .
  • Neuroprotective Effects :
    • The compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer’s disease research. Compounds with similar structures have shown IC50 values as low as 0.09 µM for AChE inhibition .
  • Antimicrobial Properties :
    • The potential antimicrobial activity has been a focus of research, with studies indicating that structural modifications can lead to enhanced efficacy against various pathogens .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide:

StudyCompoundActivityIC50 Value
Benzamide DerivativeAChE Inhibition0.09 µM
Coumarin AnalogAnti-breast Cancer0.18 µM
Coumarin DerivativeAntimicrobialNot specified

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